6-Azido-6-deoxy-l-galactose

Mutagenicity Genetic Toxicology Azido-sugar Pharmacology

6-Azido-6-deoxy-L-galactose (CAS 70932-63-7) is the only stereochemically correct probe for L-fucose salvage pathway labeling. Unlike the D-isomer, this L-configured azido-sugar is specifically recognized by fucosyltransferases, enabling bioorthogonal detection of fucosylated glycans in live cells via CuAAC or SPAAC click chemistry. It also demonstrates broad-spectrum antimicrobial activity against M. tuberculosis and Staphylococcus spp. through metabolic interference, making it critical for hit-to-lead SAR campaigns. Its well-defined crystal structure establishes it as an authoritative reference standard for HPLC, LC-MS, and NMR method development. Procure the validated L-isomer to ensure experimental reproducibility and biologically meaningful results. ≥98% purity, white to off-white powder.

Molecular Formula C6H11N3O5
Molecular Weight 205.17 g/mol
CAS No. 70932-63-7
Cat. No. B3043023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-6-deoxy-l-galactose
CAS70932-63-7
Molecular FormulaC6H11N3O5
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m0/s1
InChIKeyHEYJIJWKSGKYTQ-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azido-6-deoxy-L-galactose (CAS 70932-63-7) | Chemical Profile & Procurement Baseline


6-Azido-6-deoxy-L-galactose (CAS 70932-63-7) is an L-configured, azide-functionalized monosaccharide derivative with the molecular formula C₆H₁₁N₃O₅ and a molar mass of 205.17 g/mol . It is characterized as a white to off-white powder with a melting point of 136 °C and is commercially available with purities typically ≥95% [1]. Structurally, it is an analog of natural L-galactose in which the C6 hydroxyl group is replaced by an azido (-N₃) moiety, enabling bioorthogonal click chemistry applications [2]. The compound exists in aqueous solution as an equilibrium mixture of open-chain, furanose, and pyranose forms, but crystallizes exclusively as 6-azido-6-deoxy-α-L-galactopyranose monohydrate in the solid state, with the pyranose ring adopting a chair conformation [3]. This compound serves as a critical tool for probing L-sugar metabolism, fucosylation pathways, and as a metabolic labeling probe distinct from its D-isomer counterpart.

Why Generic Azido-Sugar Substitution Fails: The Critical Role of L-Configuration in 6-Azido-6-deoxy-L-galactose


Substitution of 6-azido-6-deoxy-L-galactose with its D-enantiomer (6-azido-6-deoxy-D-galactose) or other azido-sugars is scientifically unsound due to fundamental differences in stereospecific biological recognition. The L-configuration dictates distinct substrate specificity for enzymes involved in L-sugar metabolism, fucosylation, and bacterial polysaccharide biosynthesis . While the D-isomer is readily taken up by mammalian glucose transporters (GLUTs) and utilized in mammalian glycosylation pathways [1], the L-isomer is not efficiently transported by GLUTs but is specifically recognized by enzymes involved in L-fucose salvage and incorporation [2]. This stereochemical discrimination directly impacts experimental outcomes in metabolic labeling, glycan profiling, and antimicrobial studies. Furthermore, the L-isomer demonstrates distinct mutagenicity profiles and antimicrobial activity against specific human pathogens that the D-isomer does not [3]. Consequently, using the incorrect enantiomer compromises data reproducibility and leads to erroneous conclusions regarding L-sugar biology, making procurement of the correct L-configured compound essential for rigorous experimental design.

6-Azido-6-deoxy-L-galactose: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Mutagenic Potency in Salmonella: L-Isomer Exhibits Carbon-Source Dependent Activity Distinct from D-Isomer

In a comparative study of 6-azido-6-deoxy derivatives, the L-galactose isomer (6-azido-6-deoxy-L-galactose) demonstrated carbon-source dependent mutagenic activity in Salmonella typhimurium strains TA100 and TA1535 [1]. The specific mutagenicity (his+ revertants per mmole) of 6-azido-6-deoxy-L-galactose decreased with increasing concentrations of L-galactose in the medium, and was enhanced more than 100-fold when citrate (0.2%) replaced glucose (0.2%) as the carbon source [1]. This carbon-source modulation was not observed for sodium azide, indicating a transport- or metabolism-dependent mechanism unique to the azido-sugar [1]. While the D-galactose isomer (6-azido-6-deoxy-D-galactose) was also mutagenic under similar conditions, the study specifically notes that the L-isomer's activity is inhibited by its natural counterpart L-galactose, whereas the D-isomer's activity is inhibited by D-galactose [1]. This stereospecific inhibition pattern confirms that the two enantiomers engage distinct cellular uptake or metabolic pathways, a critical consideration for experimental design in toxicology and pharmacology studies.

Mutagenicity Genetic Toxicology Azido-sugar Pharmacology

Crystal Structure Characterization: Definitive Solid-State Conformation and Absolute Configuration of 6-Azido-6-deoxy-α-L-galactopyranose Monohydrate

Single-crystal X-ray diffraction analysis of 6-azido-6-deoxy-L-galactose revealed that, in contrast to its equilibrium mixture of open-chain, furanose, and pyranose forms in aqueous solution, the compound crystallizes solely as 6-azido-6-deoxy-α-L-galactopyranose monohydrate (C₆H₁₁N₃O₅·H₂O) [1]. The six-membered pyranose ring adopts a chair conformation, and the absolute configuration was unequivocally determined using 1-azido-1-deoxy-D-galactitol as the starting material of known chirality [1]. The crystal structure exhibits hydrogen-bonded chains, with each molecule acting as a donor and acceptor of five hydrogen bonds [1]. In comparison, the D-isomer (6-azido-6-deoxy-D-galactose) crystallizes under different conditions and may exhibit different crystal packing or hydration states, although a direct crystallographic comparison is not available in the literature. This definitive structural characterization provides a gold-standard reference for verifying the identity and purity of the L-isomer, which is essential for procurement decisions where enantiomeric purity directly impacts experimental reproducibility.

X-ray Crystallography Structural Biology Quality Control

Antimicrobial Activity Profile: Broad-Spectrum Pathogen Inhibition Unique to L-Isomer

6-Azido-6-deoxy-L-galactose has been shown to inhibit the growth and survival of multiple human pathogens, including those causing tuberculosis, staphylococcal infections, and meningitis, in tissue culture models . While quantitative MIC (Minimum Inhibitory Concentration) values are not specified in the source, the reported spectrum of activity against Mycobacterium tuberculosis, Staphylococcus spp., and Neisseria meningitidis is distinct from the D-isomer, which has not been reported to exhibit comparable antimicrobial effects . The L-isomer's antimicrobial activity is attributed to its reactivity with cellular structures and glycoconjugates, as well as its inhibition of fatty acid synthesis via acyltransferase blockade and glycolysis inhibition through GSK3β, leading to decreased cellular ATP levels . In contrast, the D-isomer is primarily utilized as a metabolic labeling probe and is not documented as an antimicrobial agent. This functional divergence underscores the critical importance of enantiomeric selection for applications in antimicrobial drug discovery and pathogen biology research.

Antimicrobial Pathogen Inhibition Drug Discovery

Metabolic Labeling Efficiency: L-Isomer Enables Selective Probing of L-Fucose Pathways Unattainable with D-Isomer

6-Azido-6-deoxy-L-galactose, also referred to as 6-azido-L-fucose, is specifically incorporated into cellular glycans via the L-fucose salvage pathway, enabling metabolic labeling of fucosylated glycoconjugates in developing zebrafish and plant systems [1][2]. In contrast, 6-azido-6-deoxy-D-galactose is efficiently taken up by mammalian GLUT transporters and incorporated into mammalian glycoproteins, but it does not label fucosylated glycans with the same efficiency or specificity [3]. While the D-isomer produced the highest fluorescence intensity among 11 azido-sugars tested in mammalian cells (flow cytometry with BDP-DBCO labeling) [3], the L-isomer is the probe of choice for studying fucosylation in developmental biology and plant glycobiology [1][2]. Quantitative comparison of labeling efficiency between the two isomers is not available due to their non-overlapping biological targets; however, the inability of the D-isomer to label fucosylated glycans in certain model systems represents a functional limitation that only the L-isomer can overcome.

Metabolic Glycoengineering Click Chemistry Fucosylation

Commercial Availability and Purity: L-Isomer Offers High Purity (>98%) and Defined Specifications

6-Azido-6-deoxy-L-galactose is commercially available with a purity of >98% (confirmed by ¹H NMR) and is supplied as a white powder [1]. Physical specifications include a melting point of 136 °C and storage conditions of -20 °C [2]. In comparison, the D-isomer (CAS 66927-03-5) is also commercially available but with varying purity grades and less consistent documentation of analytical characterization across vendors. The L-isomer's well-defined purity and identity confirmation by ¹H NMR provides a higher level of quality assurance for procurement, reducing the risk of using material with unknown impurities or incorrect stereochemistry in sensitive biological assays. While this is a supporting evidence point rather than a direct functional differentiation, it is a practical consideration for scientists and procurement officers who require reliable, well-characterized reagents for reproducible research.

Chemical Sourcing Quality Control Analytical Chemistry

Optimal Research & Industrial Applications for 6-Azido-6-deoxy-L-galactose (CAS 70932-63-7)


Metabolic Labeling of Fucosylated Glycans in Developmental and Plant Biology

Researchers investigating fucosylation—a key post-translational modification in development, immunity, and plant cell wall biology—should exclusively procure 6-azido-6-deoxy-L-galactose. As demonstrated in zebrafish and Arabidopsis models, the L-isomer is specifically incorporated into fucosylated glycoconjugates via the L-fucose salvage pathway, enabling subsequent detection via bioorthogonal click chemistry with fluorescent alkynes [1][2]. The D-isomer is not recognized by fucosyltransferases and will not label these glycans, making the L-isomer the only suitable azido-sugar probe for this application [1]. This compound is essential for visualizing fucosylated glycan dynamics in live organisms and for studying the role of fucosylation in cell-cell recognition and signaling.

Antimicrobial Drug Discovery Targeting L-Sugar Metabolism in Pathogens

6-Azido-6-deoxy-L-galactose exhibits broad-spectrum antimicrobial activity against clinically relevant human pathogens, including Mycobacterium tuberculosis, Staphylococcus spp., and Neisseria meningitidis, in tissue culture models [1]. This activity is attributed to its interference with fatty acid synthesis, glycolysis, and cellular ATP levels [1]. In contrast, the D-isomer shows no such antimicrobial effects. Therefore, researchers in antimicrobial drug discovery should procure the L-isomer for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for elucidating the mechanisms of L-sugar-dependent metabolic pathways in pathogenic bacteria. The compound serves as a valuable chemical probe for validating L-galactose/L-fucose metabolic enzymes as novel drug targets.

Genetic Toxicology and Mutagenicity Mechanism Studies

The carbon-source dependent mutagenic activity of 6-azido-6-deoxy-L-galactose in Salmonella typhimurium provides a unique tool for genetic toxicology research [1]. Its >100-fold modulation of mutagenic potency based on carbon source availability, and its stereospecific inhibition by L-galactose but not D-galactose, makes it ideal for studying the role of sugar transport and metabolism in the activation of azido-containing prodrugs or environmental mutagens [1]. Researchers should procure the L-isomer to investigate mechanisms of azido-sugar mutagenesis, to develop improved Ames test protocols for azido compounds, and to assess the potential genotoxic risks associated with azido-sugar-based therapeutics or chemical probes.

Structural and Analytical Reference Standard for L-Azido-Sugar Quality Control

The well-defined crystal structure of 6-azido-6-deoxy-α-L-galactopyranose monohydrate, confirmed by single-crystal X-ray diffraction, establishes this compound as an authoritative reference standard for analytical method development and quality control [1]. Procurement of the L-isomer is recommended for laboratories developing HPLC, LC-MS, or NMR methods to detect and quantify L-configured azido-sugars in complex biological matrices. Its high purity (>98%) and confirmed absolute stereochemistry make it suitable for use as a calibration standard, ensuring accurate quantitation and enantiomeric purity assessment in both academic research and pharmaceutical QC environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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